2-(Pyridin-2-YL)acetaldehyde

Catalog No.
S9100865
CAS No.
M.F
C7H7NO
M. Wt
121.14 g/mol
Availability
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2-(Pyridin-2-YL)acetaldehyde

Product Name

2-(Pyridin-2-YL)acetaldehyde

IUPAC Name

2-pyridin-2-ylacetaldehyde

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

InChI

InChI=1S/C7H7NO/c9-6-4-7-3-1-2-5-8-7/h1-3,5-6H,4H2

InChI Key

BPBDVCVMDGMPEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CC=O

2-(Pyridin-2-YL)acetaldehyde is an organic compound characterized by the presence of a pyridine ring substituted at the second position with an acetaldehyde group. Its molecular formula is C7H7NOC_7H_7NO and it has a molecular weight of approximately 121.14 g/mol. The compound features a pyridine ring, a six-membered aromatic heterocyclic structure containing one nitrogen atom, and an aldehyde functional group, which enhances its reactivity and potential for various chemical transformations .

The unique structure of 2-(Pyridin-2-YL)acetaldehyde allows it to participate in diverse

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, 2-(pyridin-2-YL)acetic acid .
  • Condensation Reactions: It can participate in condensation reactions with amines to form imines or with other carbonyl compounds to yield various derivatives .
  • Reduction: The aldehyde can be reduced to the corresponding alcohol, which may further react in different pathways .

These reactions highlight the compound's versatility in synthetic applications.

Research indicates that derivatives of 2-(Pyridin-2-YL)acetaldehyde exhibit significant biological activities. For instance, compounds synthesized from this structure have shown promising results in anti-fibrotic and anti-cancer assays. Specifically, 2-(pyridin-2-yl)pyrimidine derivatives derived from 2-(Pyridin-2-YL)acetaldehyde have been evaluated for their effects on immortalized rat hepatic stellate cells, revealing potential therapeutic applications in treating liver fibrosis .

The synthesis of 2-(Pyridin-2-YL)acetaldehyde can be achieved through various methods:

  • Condensation Reactions: One common method involves the condensation of pyridine derivatives with acetaldehyde under acidic or basic conditions.
    Pyridine+Acetaldehyde2 Pyridin 2 YL acetaldehyde\text{Pyridine}+\text{Acetaldehyde}\rightarrow \text{2 Pyridin 2 YL acetaldehyde}
  • Metal-Catalyzed Reactions: Recent studies have explored metal-catalyzed methods for synthesizing related compounds, which may provide insights into more efficient pathways for producing 2-(Pyridin-2-YL)acetaldehyde .
  • Oxidative Methods: The oxidation of suitable precursors can also yield this compound, utilizing various oxidizing agents under controlled conditions .

The applications of 2-(Pyridin-2-YL)acetaldehyde span several fields:

  • Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds, it plays a crucial role in drug development.
  • Agricultural Chemistry: It may be utilized in the synthesis of agrochemicals or plant growth regulators.
  • Material Science: Its derivatives could be explored for use in creating novel materials with specific properties .

Interaction studies involving 2-(Pyridin-2-YL)acetaldehyde focus on its reactivity with biological molecules and other chemical species. For example, research has examined how this compound interacts with various enzymes and receptors, potentially influencing biological pathways. These studies are essential for understanding its pharmacokinetics and pharmacodynamics when used as a pharmaceutical agent .

Several compounds share structural similarities with 2-(Pyridin-2-YL)acetaldehyde. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-AcetylpyridinePyridine ring with an acetyl groupExhibits distinct reactivity due to ketone group.
3-PyridinecarboxaldehydePyridine ring with a carboxylic aldehydeMore polar due to the carboxylic group.
4-PyridinecarboxaldehydeSimilar to above but substituted at position 4Different biological activity profile.
2-(Pyrimido[1,2-a]pyrimidin-4-yl)acetaldehydeContains two nitrogen heterocyclesPotentially greater biological activity due to multiple nitrogen atoms.

The uniqueness of 2-(Pyridin-2-YL)acetaldehyde lies in its specific substitution pattern on the pyridine ring and its reactive aldehyde functional group, which allows for diverse synthetic applications and biological interactions not found in its similar counterparts .

The oxidation of 2-pyridinemethanol represents the most direct synthetic route to 2-(pyridin-2-yl)acetaldehyde [3] [40]. This approach leverages the selective conversion of the primary alcohol functional group while preserving the pyridine ring system. Research has demonstrated that various oxidation systems can effectively accomplish this transformation under controlled conditions [40] [42].

Manganese Dioxide-Based Composite Catalyst Systems

Manganese dioxide catalyst systems have emerged as particularly effective for the oxidation of pyridine-containing alcohols [7] [8]. The effectiveness of manganese dioxide in these transformations stems from its unique surface properties and redox characteristics that facilitate selective alcohol oxidation [9].

Defective manganese dioxide catalysts prepared through coordination number reduction strategies have shown enhanced performance for polyol oxidation reactions [8]. These catalysts feature frustrated Lewis pairs consisting of manganese-induced acidity and oxygen-induced basicity, which promote reactions requiring both acid and base functions [8]. The tri-coordinated manganese dioxide structures exhibit significantly improved catalytic activity compared to traditional penta-coordinated forms [8].

Catalyst SystemConversion (%)Selectivity (%)Reaction Conditions
Vanadium-Molybdenum Oxide8580400°C, vapor phase [40]
Manganese Dioxide68-Liquid phase [40]
Defective Manganese Dioxide-90+Room temperature, aerobic [8]

The mechanism of manganese dioxide-catalyzed oxidation involves surface adsorption of the alcohol substrate followed by beta-hydrogen elimination [9]. The oxidizing power and selectivity of active manganese dioxide are strongly influenced by the amount of water present, with excess water decreasing oxidizing power by preventing substrate adsorption to the polar active sites [9].

Enhanced catalytic performance has been observed with composite manganese dioxide systems incorporating carbon nanotubes and graphene [10]. These nanocomposites demonstrate improved mass transfer properties and increased surface area, leading to higher catalytic activity [10]. Electrodeposited manganese dioxide composites with reduced graphene oxide have shown particular promise for oxidation reactions [10].

Solvent Selection and Reaction Kinetics

Solvent selection plays a critical role in the oxidation of pyridine-containing alcohols [14] [16]. The reaction kinetics are significantly influenced by solvent polarity and protic character [16]. Studies using dimethyldioxirane as an oxidant have revealed that protic polar solvents dramatically accelerate oxidation rates [16].

Kinetic investigations have demonstrated that the oxidation of substituted pyridines follows second-order kinetics with rate constants varying significantly based on solvent composition [16]. In acetone solvent systems, rate constants for pyridine oxidation range from 0.017 to 0.68 inverse molar per second depending on the presence of protic additives [16].

Solvent SystemRate Constant (M⁻¹s⁻¹)Relative Rate
Acetone0.0171.0
Carbon tetrachloride/acetone (7:3)0.0140.82
Acetonitrile/acetone (7:3)0.0472.76
Methanol/acetone (7:3)0.6840.0

The presence of water in acetone solutions dramatically increases reaction rates, with rate constants increasing from 0.78 to 11.1 inverse molar per second as the mole fraction of water increases from 0 to 0.52 [16]. This enhancement demonstrates the critical importance of protic solvents in facilitating pyridine oxidation reactions [16].

Supercritical water oxidation studies have provided insights into the kinetic parameters for pyridine oxidation at elevated temperatures and pressures [15] [20]. The global kinetic expression for pyridine oxidation in supercritical water follows first-order kinetics with respect to pyridine concentration [20].

Alternative Synthetic Routes

Picolinamide Condensation Approaches

Picolinamide condensation reactions provide an alternative pathway for accessing pyridine-acetaldehyde derivatives through carbon-carbon bond formation [22] [23]. These approaches involve the activation of picolinamide derivatives followed by condensation with aldehyde components [22].

Palladium-catalyzed picolinamide-directed carbon-hydrogen functionalization reactions have been developed for the synthesis of phenanthridine derivatives through sequential arylation and cyclization processes [23]. The optimization of reaction conditions revealed that potassium bicarbonate and pivalic acid provide the most effective conditions for the initial arylation step [23].

BaseCarboxylate LigandTemperature (°C)Yield (%)
Potassium carbonateNone12062
Potassium carbonatePivalic acid12075
Potassium bicarbonatePivalic acid12091

The synthesis of pyridine dicarboxamide ligands through condensation reactions involving pyridine-2,6-dicarboxylic acid has been extensively studied [24]. These reactions typically proceed through amide bond formation using standard coupling reagents under mild conditions [24].

Sequential reactions of picolinamide with benzaldehydes promoted by palladium trifluoroacetate provide rapid access to substituted oxazole derivatives [22] [26]. This cascade reaction involves the condensation of picolinamide with two aldehyde molecules, promoted by trifluoroacetic acid generated in situ from the palladium catalyst [22] [26].

The Knoevenagel condensation reaction has been applied to pyridine-containing systems for the synthesis of various heterocyclic compounds [27]. These reactions involve nucleophilic addition of active hydrogen compounds to carbonyl groups followed by dehydration [27].

Palladium-Catalyzed Pathways

Palladium-catalyzed methodologies offer versatile approaches for the synthesis of pyridine-acetaldehyde derivatives through various mechanistic pathways [29] [30]. These methods typically involve carbon-hydrogen activation or cross-coupling reactions under mild conditions [31] [33].

The palladium-catalyzed oxidation of alcohols to aldehydes using molecular oxygen has been developed as an efficient method for aldehyde synthesis [29]. A novel combination of palladium acetate, pyridine, and molecular sieves catalyzes the aerobic oxidation of primary alcohols to aldehydes in high yields [29]. The proposed mechanism involves formation of a palladium alcoholate followed by beta-elimination and subsequent oxidation [29].

Substrate TypeYield (%)Reaction Time (h)Temperature (°C)
Primary alcohols85-956-1280
Secondary alcohols80-908-1680
Benzylic alcohols90-954-880

Palladium-catalyzed synthesis of aldehydes from aryl iodides represents another important synthetic pathway [34]. This carbonylative procedure uses propylphosphonic anhydride as an activator for formic acid, providing moderate to good yields of aromatic aldehydes [34]. The reaction proceeds through oxidative addition of aryl iodide to palladium, followed by carbon monoxide insertion and reductive elimination [34].

The palladium-catalyzed carbon-hydrogen functionalization of pyridine nitrogen-oxides has been developed for selective alkenylation and direct arylation reactions [33]. These protocols proceed with excellent regioselectivity and stereoselectivity, providing access to ortho-functionalized pyridine derivatives [33].

Decarboxylative allylation reactions using palladium catalysis have been applied to pyridine systems [35]. These reactions exploit alkylidene dihydropyridines as semi-stable intermediates formed through soft-enolization approaches [35]. The catalytic generation of pyridylic anions results in substantially broader functional group tolerance compared to other pyridine functionalization methods [35].

For 2-(Pyridin-2-yl)acetaldehydeReaction Type: Nucleophilic AdditionNucleophile/Reagent: Water (H₂O)Product: Gem-diols (Hydrates)Mechanism: Tetrahedral intermediate formationReaction Conditions: Aqueous medium, pH neutralSelectivity: Thermodynamically unfavorable

Oxidation-Reduction Equilibria

The oxidation-reduction behavior of 2-(Pyridin-2-yl)acetaldehyde involves multiple pathways with distinct mechanistic features and thermodynamic requirements [6] [7]. Electrochemical oxidation represents the most extensively studied transformation, offering environmentally benign alternatives to traditional chemical oxidants.

Electrochemical oxidation on nickel oxyhydroxide (NiOOH) electrodes proceeds through two distinct pathways depending on the applied potential [6] [7]. At moderate potentials (~1.2 V vs RHE), the traditional hydrogen atom transfer mechanism operates, where the aldehyde transfers a hydrogen atom to NiOOH sites. At higher potentials, a hydride transfer mechanism becomes dominant, involving direct hydride donation from the substrate to Ni⁴⁺ sites in the NiOOH structure [6]. This dual-pathway behavior provides selectivity advantages, with aldehydes showing distinct preferences compared to alcohols.

Low-potential electrochemical oxidation using copper-based electrodes represents a breakthrough in aldehyde oxidation technology [8]. These systems operate at potentials near 0 V vs RHE, enabling simultaneous hydrogen evolution at the anode [8]. The process achieves current densities up to 400 mA cm⁻² with continuous operation exceeding 120 hours. The mechanism involves oxidative deactivation of copper sites followed by non-electrochemical reactivation, creating a sustainable catalytic cycle.

Electrochemical reduction of the aldehyde group proceeds through electron transfer to the carbonyl carbon, forming radical anion intermediates that subsequently undergo protonation to yield primary alcohols [9]. This process shows high chemoselectivity over ketones due to the greater electrophilicity of aldehydes. The reduction typically requires aprotic solvents and negative potentials in the range of -1.5 to -2.0 V vs SCE.

Chemical oxidation using selenium dioxide (Riley oxidation) targets the α-methylene position adjacent to the carbonyl group [10]. This reaction proceeds through electrophilic attack by selenium at the enol tautomer, followed by rearrangement and hydrolysis to yield α-ketone derivatives. The mechanism shows high regioselectivity for α-methylene groups over other positions.

Table 2: Oxidation-Reduction Equilibria for 2-(Pyridin-2-yl)acetaldehyde
Reaction Type: Electrochemical Oxidation
Conditions: NiOOH electrode, alkaline medium
Potential/Energy: ~1.2 V vs RHE
Mechanism: Hydride transfer to Ni⁴⁺
Product: Carboxylic acid
Current Density: 10-50 mA cm⁻²
Selectivity: Aldehyde > alcohol

Pyridine Ring Modification Pathways

Electrophilic Substitution Reactions

The pyridine ring in 2-(Pyridin-2-yl)acetaldehyde exhibits significantly reduced reactivity toward electrophilic aromatic substitution compared to benzene due to the electron-withdrawing effect of the nitrogen atom [11] [12]. The nitrogen atom's electronegativity withdraws electron density from the ring system, creating a relatively electron-deficient aromatic system that resists electrophilic attack [13] [14].

Classical electrophilic substitution reactions require harsh conditions and typically yield modest conversion rates [11]. Nitration using concentrated nitric acid and sulfuric acid at temperatures around 300°C provides 3-nitropyridine derivatives in 15-30% yields [12]. The reaction proceeds through a stepwise polar mechanism involving formation of a labile tetrahedral cation intermediate. The regioselectivity strongly favors the 3 and 5 positions due to the greater stability of the corresponding intermediates, which avoid placing positive charge directly on the nitrogen atom [11].

Sulfonation reactions with sulfur trioxide in sulfuric acid at 220°C yield 3-sulfonated products in 20-40% yields [11]. The mechanism follows conventional electrophilic aromatic substitution patterns, though the deactivated nature of the pyridine ring necessitates elevated temperatures and extended reaction times.

Halogenation reactions present additional challenges due to competing nucleophilic substitution pathways [15]. Bromination using bromine in sulfur dioxide at 300°C provides predominantly 3-bromopyridine derivatives in 10-25% yields, though side reactions involving radical pathways can complicate product distributions. Chlorination using chlorine gas with aluminum chloride activation shows similar patterns, yielding 3,5-dichlorinated products under forcing conditions.

An innovative photochemical approach using dithiophosphoric acid as a multifunctional catalyst offers superior regioselectivity and milder conditions [16]. This method generates pyridinyl radicals through single-electron reduction of protonated pyridinium ions, enabling C4-regioselective functionalization with allylic radicals. The process achieves 45-70% yields under ambient conditions, representing a significant advancement over traditional electrophilic substitution methods.

Table 3: Electrophilic Substitution Reactions of Pyridine Ring
Reaction Type: Nitration
Reagent/Conditions: HNO₃/H₂SO₄, 300°C
Position Selectivity: 3,5-positions favored
Reaction Mechanism: Stepwise polar, tetrahedral intermediate
Yield (%): 15-30
Temperature (°C): 300
Comments: Harsh conditions required

Coordination Chemistry with Transition Metals

The coordination chemistry of 2-(Pyridin-2-yl)acetaldehyde with transition metals exhibits rich diversity due to the presence of multiple coordination sites [17] [18]. The compound can function as a monodentate ligand through the pyridine nitrogen or as a bidentate chelating ligand when the aldehyde oxygen participates in coordination. Additionally, the compound can serve as a precursor for more complex multidentate ligands through condensation reactions with diamines.

Palladium(II) complexes demonstrate particular synthetic utility in cross-coupling reactions [19]. The bidentate coordination mode through both nitrogen atoms (when present as bis-ligand complexes) or through nitrogen and oxygen (in mixed coordination environments) provides stable square planar geometries. Bond lengths typically range from 2.05-2.15 Å for Pd-N interactions, consistent with strong coordinate bonds. These complexes exhibit high catalytic activity in Suzuki-Miyaura and Heck cross-coupling reactions across diverse substrate scopes.

First-row transition metal complexes formed with Schiff base derivatives of 2-(Pyridin-2-yl)acetaldehyde show octahedral geometries with tetradentate NNNN coordination modes [17]. Complexes with manganese(II), iron(III), cobalt(II), nickel(II), copper(II), and cadmium(II) adopt the general formula [M(HL)(H₂O)₂]Xₙ, where HL represents the Schiff base ligand. These complexes demonstrate significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Ruthenium complexes exhibit exceptional stability in homoleptic pyridine coordination environments [18]. The complex [Ru(py)₆]²⁺ represents one of the most stable octahedral pyridine complexes known, with stability constants (log K) in the range of 15-20. This exceptional stability arises from optimal π-back-bonding interactions between ruthenium d-orbitals and pyridine π* orbitals.

Advanced catalytic applications involve zirconium complexes bearing tridentate ONO-type ligands for C-H activation chemistry [20]. These systems enable regioselective alkylation of pyridine C-H bonds with alkenes, demonstrating the potential for ring functionalization through organometallic activation. The cationic zirconium complexes provide enhanced Lewis acidity, facilitating substrate coordination and subsequent activation.

Tungsten complexes with pyridine-2-thiolate ligands exhibit unique reactivity toward acetylene substrates [21]. These systems model aspects of acetylene hydratase enzyme chemistry, demonstrating how pyridine-containing ligands can tune metal reactivity toward small molecule activation. The steric and electronic properties of the pyridine substituents directly influence the propensity for acetylene insertion reactions.

Table 4: Coordination Chemistry of 2-(Pyridin-2-yl)acetaldehyde with Transition Metals
Metal Ion: Pd(II)
Coordination Mode: Bidentate N,N-chelation
Complex Formula: [Pd(L₂)(OAc)₂]
Bond Length (Å): M-N: 2.05-2.15
Geometry: Square planar
Stability Constant (log K): 8-12
Catalytic Activity: Cross-coupling reactions
Applications: Suzuki-Miyaura coupling

The coordination behavior demonstrates clear trends related to metal ion properties and ligand design. Hard metal ions such as zirconium(IV) prefer oxygen coordination sites, while softer metals like palladium(II) show strong affinity for nitrogen donors. The hemilabile character of certain bidentate coordination modes enables dynamic ligand behavior that facilitates catalytic turnover through transient coordination site availability [22].

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Exact Mass

121.052763847 g/mol

Monoisotopic Mass

121.052763847 g/mol

Heavy Atom Count

9

Dates

Last modified: 11-21-2023

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